

Reactivity analysis of 2-Chloro-5-iodoaniline

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Compound of Interest

| | |
|----------------|------------------------|
| Compound Name: | 2-Chloro-5-iodoaniline |
| CAS No.: | 16604-98-1 |
| Cat. No.: | B579048 |

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An In-depth Technical Guide to the Reactivity of **2-Chloro-5-iodoaniline**

Abstract

2-Chloro-5-iodoaniline is a versatile halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.^[1] Its structure is characterized by an aniline core substituted with a chlorine atom at the 2-position and an iodine atom at the 5-position. This specific arrangement of functional groups—an amino group, a highly reactive iodine atom, and a less reactive chlorine atom—provides a platform for a variety of selective chemical transformations. This guide offers a comprehensive analysis of the reactivity of **2-chloro-5-iodoaniline**, presenting key quantitative data, detailed experimental protocols for cornerstone reactions, and visual diagrams of reaction pathways to support researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Data

A summary of the fundamental properties of **2-chloro-5-iodoaniline** is provided for easy reference.

Table 1: Physicochemical Properties of **2-Chloro-5-iodoaniline**

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 5-chloro-2-iodoaniline | [2] |
| CAS Number | 6828-35-9 | [2][3] |
| Molecular Formula | C ₆ H ₅ ClIN | [2][3] |
| Molecular Weight | 253.47 g/mol | [2][3] |
| Appearance | Brown solid | [4] |
| Melting Point | 43 °C | [4] |
| InChI | InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | [2] |
| SMILES | C1=CC(=C(C=C1Cl)N)I | [2] |

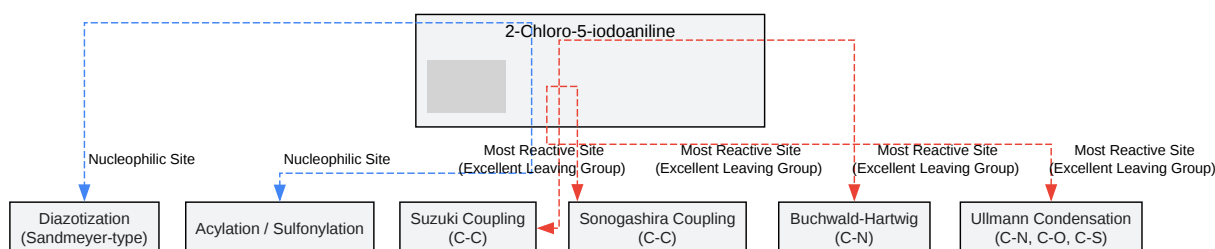
Table 2: Spectroscopic Data for **2-Chloro-5-iodoaniline**

| Spectrum Type | Key Shifts / Data | Source |
|---|---|--------|
| ¹ H NMR (400 MHz, CDCl ₃) | δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J ₁ = 8.4 Hz, J ₂ = 2.4 Hz, 1H), 4.15 (s, 2H) | [4] |
| ¹³ C NMR (100 MHz, CDCl ₃) | 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 | [4][5] |
| HRMS (ESI) | Calculated for [C ₆ H ₅ ClIN+H ⁺]: 253.9233, Found: 253.9218 | [4] |
| FT-IR (ATR) | Available from spectral databases. | [2] |

Reactivity Analysis

The synthetic utility of **2-chloro-5-iodoaniline** stems from the differential reactivity of its three key functional sites: the iodine atom, the amino group, and the chlorine atom. This allows for

controlled, stepwise modifications.



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Figure 1: Reactivity map of **2-chloro-5-iodoaniline** highlighting its key reactive sites.

Reactions at the Iodine Position (C-I)

The carbon-iodine bond is the most labile site on the aromatic ring, making it the preferred position for a wide range of metal-catalyzed cross-coupling reactions. The reactivity order for halogens in these reactions is generally $I > Br > Cl > F$.^{[6][7]} This allows for high selectivity in reactions involving **2-chloro-5-iodoaniline**, where the iodine atom reacts while the chlorine atom remains intact under appropriate conditions.

- **Suzuki-Miyaura Coupling:** This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester.^{[8][9]} It is a versatile method for synthesizing biaryl compounds.^[7] The reaction is tolerant of a wide variety of functional groups and has become a cornerstone of modern organic synthesis.^[10]
- **Buchwald-Hartwig Amination:** This reaction enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine.^{[11][12]} It has largely replaced harsher classical methods like the Goldberg reaction for the synthesis of aryl amines due to its broader substrate scope and milder conditions.^[11]

- **Sonogashira Coupling:** Used to form C(sp²)-C(sp) bonds, the Sonogashira reaction couples an aryl halide with a terminal alkyne.[13][14] The process is typically co-catalyzed by palladium and copper complexes and is conducted under mild, basic conditions.[6][15]
- **Ullmann Condensation:** This copper-promoted reaction is a classical method for forming C-N, C-O, and C-S bonds by coupling an aryl halide with amines, alcohols, or thiols, respectively.[16] While traditional Ullmann reactions require harsh conditions, modern protocols often use soluble copper catalysts with ligands, allowing for lower reaction temperatures.[16][17]

Reactions at the Amino Position (-NH₂)

The amino group is a versatile functional handle that can undergo several important transformations.

- **Diazotization (Sandmeyer-Type Reactions):** The primary amine can be converted into a diazonium salt using a source of nitrous acid (e.g., NaNO₂ in acid).[18] This intermediate is highly useful as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, halogens, -H) in Sandmeyer or related reactions.
- **Acylation and Sulfonylation:** The nucleophilic amine readily reacts with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.[19] This is often used as a protection strategy or to introduce new functionalities into the molecule.[19]

Reactions at the Chlorine Position (C-Cl)

The carbon-chlorine bond is significantly stronger and less reactive than the carbon-iodine bond.[7] In most cross-coupling reactions, the C-I bond will react with high selectivity. However, the C-Cl bond can be activated for coupling under more forcing conditions or by using specialized, highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands.[7][12] This differential reactivity is a key advantage for sequential, site-selective functionalization.

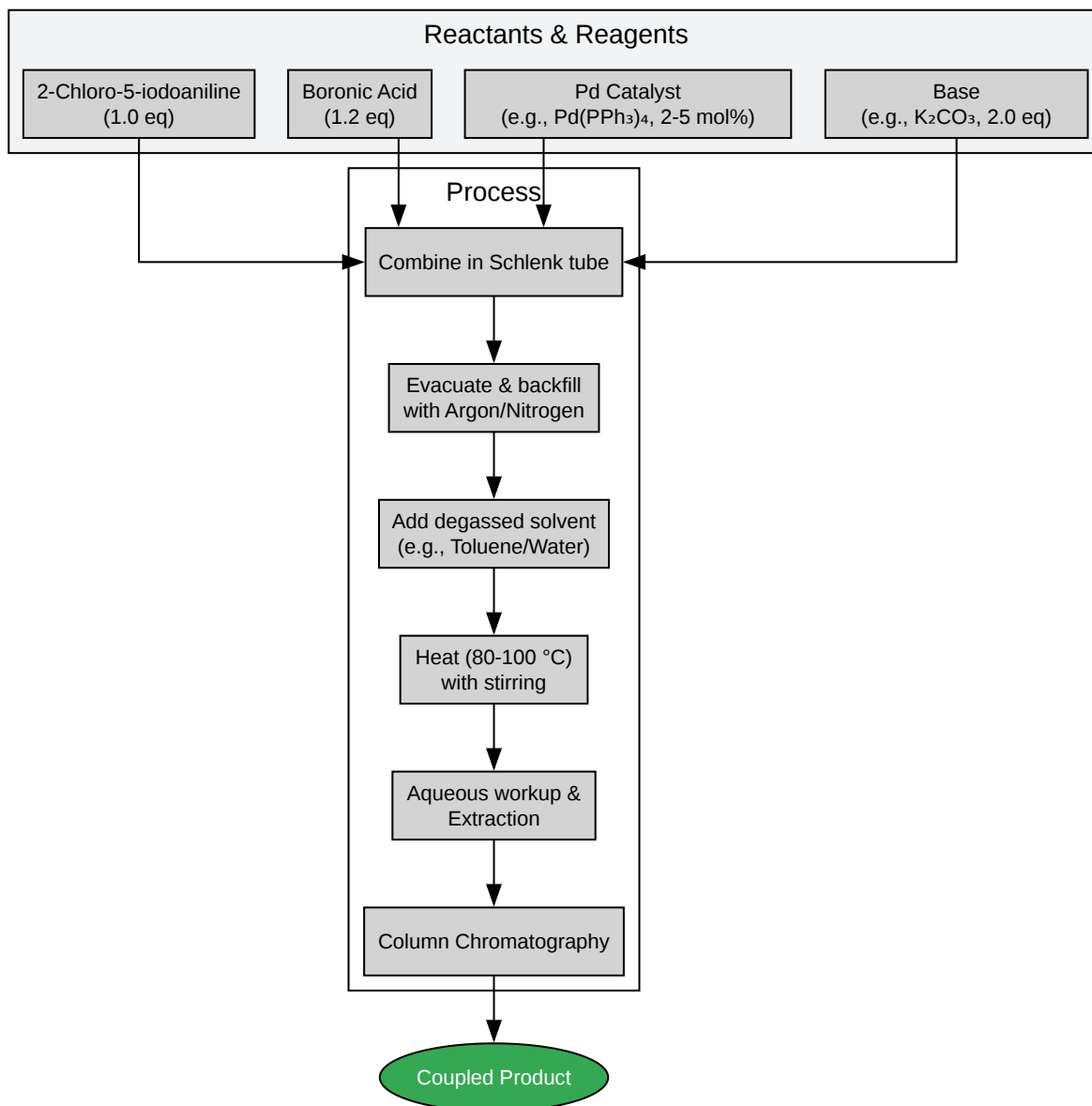
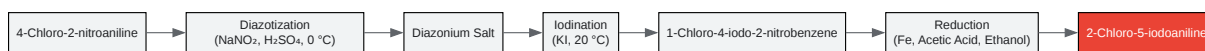
Experimental Protocols

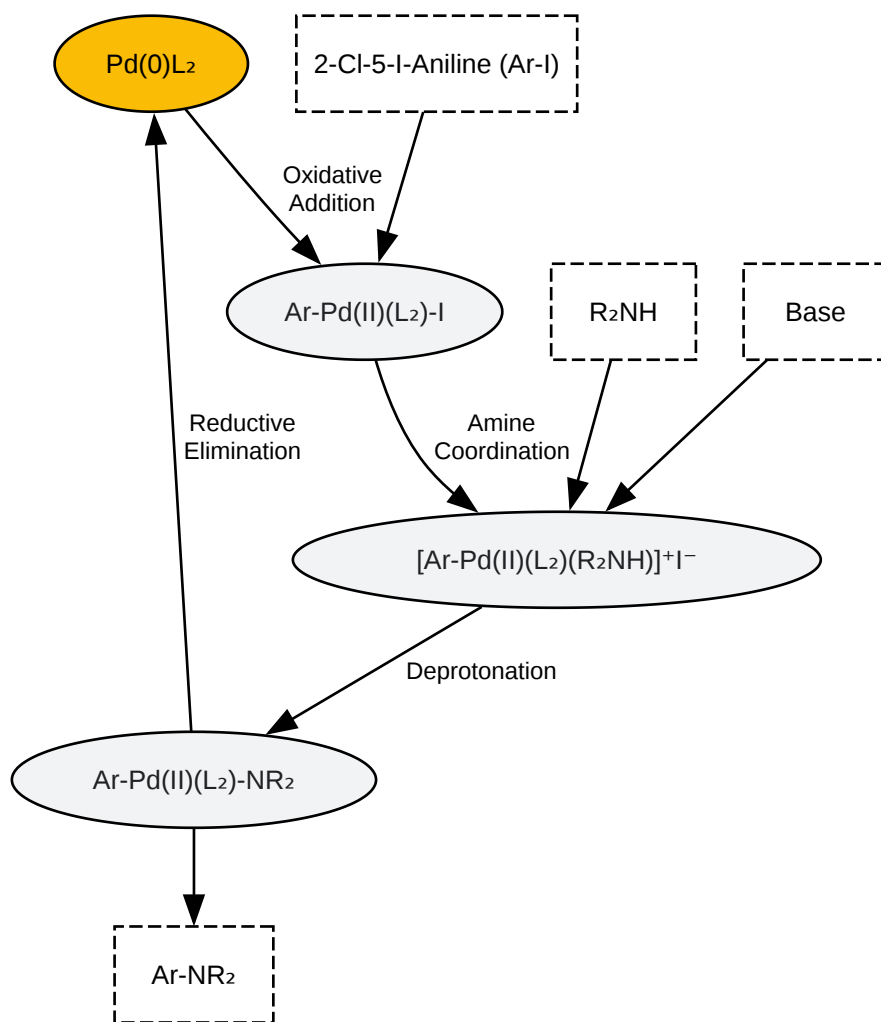
The following sections provide detailed methodologies for the synthesis of **2-chloro-5-iodoaniline** and its subsequent use in key cross-coupling reactions. These are generalized

procedures and may require optimization for specific substrates.

Synthesis of 2-Chloro-5-iodoaniline from 4-Chloro-2-nitroaniline

This synthesis involves a two-step process: diazotization followed by iodination, and subsequent reduction of the nitro group.^{[3][18]}





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